molecular formula C17H11ClN4O6 B2892507 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 887874-42-2

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

Cat. No. B2892507
CAS RN: 887874-42-2
M. Wt: 402.75
InChI Key: JNUDUVUHWGLAOO-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H11ClN4O6 and its molecular weight is 402.75. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

The compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of this compound suggests that it could scavenge free radicals, thereby preventing oxidative stress-related diseases .

Anticancer Properties

Due to its structural similarity with other compounds known for their anticancer activities, this compound may inhibit the growth of cancer cells. Research could explore its efficacy against various cancer cell lines and its mechanism of action in disrupting cancer cell metabolism .

Antifungal Applications

The benzodioxin and oxadiazol moieties present in the compound are often associated with antifungal properties. This suggests that the compound could be developed into antifungal agents, particularly against strains that have developed resistance to current medications .

Synthesis Acceleration Using Microwave Irradiation

Microwave irradiation is a technique that can accelerate the synthesis of organic compounds. This compound could be synthesized more efficiently using microwave irradiation, leading to faster production times and potentially lower costs .

Drug Discovery and Development

The compound’s molecular diversity makes it a candidate for drug discovery efforts. It could be used as a scaffold for developing new drugs, especially in the realm of medicinal chemistry where novel treatments are constantly sought after .

Green Chemistry Applications

The synthesis of this compound aligns with the principles of green chemistry. It can be produced using methods that reduce waste and energy consumption, contributing to more sustainable chemical practices .

properties

IUPAC Name

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O6/c18-12-3-2-10(22(24)25)8-11(12)15(23)19-17-21-20-16(28-17)9-1-4-13-14(7-9)27-6-5-26-13/h1-4,7-8H,5-6H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUDUVUHWGLAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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